molecular formula C21H16BrN5 B11318234 7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11318234
M. Wt: 418.3 g/mol
InChI Key: YSTLUTVUXWTWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2) .

Preparation Methods

The synthesis of 7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the oxidative cyclization of precursor compounds using reagents such as ferric chloride (FeCl3) . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(2-bromophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the ATP binding site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This selective inhibition of CDK2 makes it a valuable tool in cancer therapy .

Properties

Molecular Formula

C21H16BrN5

Molecular Weight

418.3 g/mol

IUPAC Name

10-(2-bromophenyl)-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H16BrN5/c1-13-14(2)27(17-11-7-6-10-16(17)22)20-18(13)21-24-19(25-26(21)12-23-20)15-8-4-3-5-9-15/h3-12H,1-2H3

InChI Key

YSTLUTVUXWTWQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4)C5=CC=CC=C5Br)C

Origin of Product

United States

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